molecular formula C15H12N4O2S2 B10977968 5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide

5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B10977968
M. Wt: 344.4 g/mol
InChI Key: BTCGEQZQWCNCCN-UHFFFAOYSA-N
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Description

5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound featuring a thiophene ring, a triazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the carbonyl groups could produce corresponding alcohols .

Scientific Research Applications

5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-[2-(5-OXO-3-THIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PHENYL]-2-THIOPHENECARBOXAMIDE is unique due to its combination of a triazine ring with a thiophene carboxamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H12N4O2S2

Molecular Weight

344.4 g/mol

IUPAC Name

5-methyl-N-[2-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H12N4O2S2/c1-8-6-7-11(23-8)13(20)16-10-5-3-2-4-9(10)12-14(21)17-15(22)19-18-12/h2-7H,1H3,(H,16,20)(H2,17,19,21,22)

InChI Key

BTCGEQZQWCNCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC=C2C3=NNC(=S)NC3=O

Origin of Product

United States

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